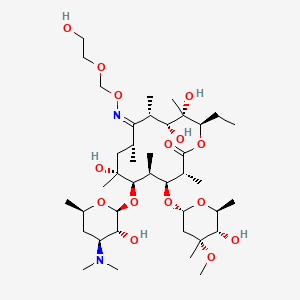
(E)-O-Demethylroxithromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-O-Demethylroxithromycin is a derivative of roxithromycin, a semi-synthetic macrolide antibiotic. This compound is characterized by the removal of a methyl group from the oxygen atom in the roxithromycin molecule. Macrolides are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-O-Demethylroxithromycin typically involves the demethylation of roxithromycin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-O-Demethylroxithromycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in aqueous solution or hydrochloric acid in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
(E)-O-Demethylroxithromycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation on macrolide antibiotics.
Biology: Investigated for its antibacterial properties and its ability to inhibit protein synthesis in bacteria.
Medicine: Explored for its potential use in treating bacterial infections resistant to other macrolides.
Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of (E)-O-Demethylroxithromycin involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Roxithromycin: The parent compound from which (E)-O-Demethylroxithromycin is derived.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide with enhanced activity against certain bacterial strains.
Uniqueness
This compound is unique due to its specific structural modification, which can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other macrolides. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C40H74N2O15 |
|---|---|
Poids moléculaire |
823.0 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-(2-hydroxyethoxymethoxyimino)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H74N2O15/c1-14-28-40(10,49)33(45)23(4)30(41-52-20-51-16-15-43)21(2)18-38(8,48)35(57-37-31(44)27(42(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,43-46,48-49H,14-20H2,1-13H3/b41-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
Clé InChI |
YCGKDCMSNWUGGC-LAMSRUGQSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCO)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=NOCOCCO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















